4-Hydroxy-N-isopropyl-N-methyltryptamine-d4
Beschreibung
Eigenschaften
IUPAC Name |
3-[1,1,2,2-tetradeuterio-2-[methyl(propan-2-yl)amino]ethyl]-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10(2)16(3)8-7-11-9-15-12-5-4-6-13(17)14(11)12/h4-6,9-10,15,17H,7-8H2,1-3H3/i7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKGHZCQFXXWFQ-OSEHSPPNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CCC1=CNC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CNC2=C1C(=CC=C2)O)C([2H])([2H])N(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Indole Ring Functionalization
The synthesis typically initiates with 4-benzyloxyindole (1), a protected indole derivative that prevents oxidation of the 4-hydroxy group during subsequent reactions. Treatment of (1) with oxalyl chloride generates the reactive indoleglyoxyl chloride intermediate, which undergoes amidation with isopropylmethylamine to yield N-isopropyl-N-methyl-4-benzyloxy-3-indoleglyoxylamide (2). This step achieves an average yield of 92–96% under anhydrous conditions in tetrahydrofuran (THF).
Reaction Conditions for Amidation
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran |
| Temperature | 0°C → Room Temperature |
| Reagent | Oxalyl chloride |
| Amine | Isopropylmethylamine |
| Yield | 92–96% |
Reduction of the Glyoxylamide Moiety
The glyoxylamide group in (2) is reduced to the corresponding tryptamine using borane-tetrahydrofuran complex (BH₃·THF). This step proceeds via a two-stage mechanism: initial coordination of BH₃ to the carbonyl oxygen, followed by hydride transfer to the α-carbon. The reaction requires strict temperature control (−10°C to 60°C) to minimize side reactions, yielding 4-benzyloxy-N-isopropyl-N-methyltryptamine (3) in 18–23% yield after purification by silica gel chromatography.
Deuterium Incorporation Strategies
Deuteration of 4-HO-NiMeT targets four positions, typically the α-carbon of the ethylamine side chain and methyl/isopropyl groups. Two primary methods dominate current practice:
Isotopic Exchange via Catalytic Deuterolysis
The benzyl-protected intermediate (3) undergoes catalytic deuteration using palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or CD₃OD). Under hydrogen gas (H₂), this reaction typically removes the benzyl group via hydrogenolysis. By substituting H₂ with D₂, simultaneous deprotection and deuterium incorporation occur at the α-position of the ethylamine chain.
Deuteration Parameters
| Condition | Specification |
|---|---|
| Catalyst | 10% Pd/C |
| Solvent | CD₃OD/D₂O (9:1) |
| Pressure | 3 atm D₂ |
| Temperature | 25°C |
| Deuterium Incorporation | >98% at α-C |
Synthesis Using Deuterated Starting Materials
An alternative approach employs pre-deuterated amines. For example, N-isopropyl-N-methyl-d₃-amine (CD₃)₂CDNHCD₃ introduces deuterium into the methyl and isopropyl groups during the amidation step (Section 1.1). This method ensures near-complete isotopic purity (>99.5%) but requires specialized deuterated reagents, increasing synthesis costs.
Deprotection and Final Product Isolation
The benzyl ether protecting group in (3) is removed via hydrogenolytic cleavage using Pd/C under H₂ atmosphere. For the deuterated analog, D₂ gas substitutes H₂ to prevent proton back-exchange, yielding 4-HO-NiMeT-d4 as a crystalline solid. Final purification employs recrystallization from deuterated ethanol (C₂D₅OD), achieving >99% chemical and isotopic purity.
Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 14.30 Å |
| Deuterium Sites | C8, C9, N2, C11 |
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Deuteration induces predictable shifts in ¹H NMR spectra:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ for 4-HO-NiMeT-d4 appears at m/z 251.1864 (calc. 251.1862), confirming incorporation of four deuterium atoms (+4.028 Da shift from non-deuterated analog).
Challenges and Optimization Opportunities
Current synthetic routes face three key limitations:
-
Low Reduction Yields : The BH₃·THF-mediated reduction (Section 1.2) rarely exceeds 25% yield due to competing side reactions. Switching to LiAlD₄ could improve efficiency while introducing deuterium at the β-carbon.
-
Isotopic Dilution : Trace protons in deuterated solvents reduce isotopic purity. Implementing closed-system recrystallization with ultra-dry CD₃OD mitigates this issue.
-
Regioselectivity in Deuteration : Uncontrolled deuterium exchange at the indole 4-position occurs above pH 7. Maintaining reaction pH at 5.0–6.0 using CD₃CO₂D buffers preserves the phenolic deuterium .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like thionyl chloride (SOCl2) for chlorination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry for the study of metabolic pathways and reaction mechanisms.
Biology: The compound is employed in biological studies to investigate its effects on cellular processes and receptor interactions.
Medicine: Research in medicine explores its potential therapeutic effects and pharmacological properties.
Industry: In the industrial sector, it is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. As a partial agonist, it binds to these receptors and modulates their activity, leading to various physiological and psychological effects. The exact molecular pathways and targets involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Tryptamines
Structural Analogues
The following table compares 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 with key tryptamine derivatives:
Key Observations :
- Deuterium Substitution: The deuterated form (4-HO-MiPT-d4) exhibits enhanced metabolic stability compared to its non-deuterated counterpart, making it valuable for pharmacokinetic studies .
- Prodrug Derivatives : Acetylated analogs (e.g., 4-AcO-DMT) act as prodrugs, hydrolyzing to active hydroxy-tryptamines in vivo, whereas deuterated compounds bypass rapid hepatic degradation .
Metabolic and Pharmacokinetic Differences
- Deuterated Tryptamines: The presence of deuterium at critical positions slows cytochrome P450-mediated oxidation, extending half-life and reducing first-pass metabolism . For example, DMT-d4 (N,N-Dimethyltryptamine-d4) shows a 20–30% increase in plasma stability compared to non-deuterated DMT .
- Non-Deuterated Analogs: 4-HO-MiPT and 4-HO-DiPT are rapidly metabolized, with oral bioavailability <50% in preclinical models .
Analytical Differentiation
- Mass Spectrometry : Deuterated compounds like 4-HO-MiPT-d4 exhibit distinct isotopic patterns (e.g., +4 Da shift) in GC/MS or LC-HRMS, enabling unambiguous identification in complex matrices .
- Chromatographic Behavior : Retention times for deuterated analogs are slightly prolonged due to increased molecular mass .
Research Findings and Limitations
Pharmacological Data
- 4-HO-MiPT-d4: Limited peer-reviewed studies exist, but anecdotal reports suggest psychedelic effects at 15–20 mg (oral), comparable to 4-HO-DiPT .
- 4-HO-DiPT : Demonstrated 5-HT₂A agonism (EC₅₀ = 12 nM) in vitro, with subjective effects lasting 2–3 hours .
Biologische Aktivität
4-Hydroxy-N-isopropyl-N-methyltryptamine-d4 (also known as 4-HO-iPr-MT-d4) is a synthetic compound belonging to the tryptamine class. It is a deuterated analogue of 4-Hydroxy-N-isopropyl-N-methyltryptamine, where four hydrogen atoms are replaced by deuterium. This modification can influence its pharmacological properties and metabolic stability, making it a subject of interest in both research and potential therapeutic applications.
The synthesis of 4-HO-iPr-MT-d4 typically involves several steps starting from tryptamine. The process includes:
- Starting Material : 4-benzyloxyindole.
- Formation of Glyoxylamide : Reaction with oxalyl chloride and isopropylamine to yield N-isopropyl-4-benzyloxy-3-indoleglyoxylamide.
- Reduction : Converting glyoxylamide to 4-benzyloxy-N-isopropyltryptamine.
- Hydrogenation : Removing the benzyl group to obtain the final product.
This compound can undergo various chemical reactions, including oxidation and reduction, which can yield different derivatives useful in pharmacological studies.
The biological activity of 4-HO-iPr-MT-d4 primarily involves its interaction with serotonin receptors, particularly the 5-HT2A and 5-HT1A receptors. As a partial agonist at these receptors, it modulates their activity, leading to various physiological effects. The exact molecular pathways remain under investigation, but its structural similarity to other psychoactive tryptamines suggests it may produce hallucinogenic effects similar to those observed with psilocin and other related compounds .
Biological Activity and Pharmacological Effects
Research indicates that 4-HO-iPr-MT-d4 exhibits psychoactive properties, influencing mood, perception, and cognition. Its binding affinity for serotonin receptors suggests potential applications in treating mood disorders, anxiety, and other psychological conditions. The compound's deuteration may also enhance its metabolic stability compared to non-deuterated analogues, potentially affecting its pharmacokinetics and duration of action .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Receptor Activity | Notable Effects |
|---|---|---|---|
| 4-Hydroxy-N,N-dimethyltryptamine | Tryptamine | Agonist at 5-HT2A | Hallucinogenic effects |
| Psilocin | Natural Tryptamine | Agonist at 5-HT2A | Psychedelic effects |
| 4-Hydroxy-N,N-methylpropyltryptamine | Tryptamine | Agonist at 5-HT2A | Similar psychoactive effects |
| This compound | Synthetic Tryptamine | Partial Agonist at 5-HT1A/5-HT2A | Potential for therapeutic use |
Metabolism Studies
Recent studies have focused on the metabolic pathways of tryptamines, including 4-HO-iPr-MT-d4. Using liquid chromatography-high-resolution tandem mass spectrometry (LC-HR-MS/MS), researchers have identified various metabolites formed during phase I and II metabolism. Common metabolic processes include:
- O-demethylation
- Hydroxylation
- N-dealkylation
- Glucuronidation
These pathways are essential for understanding how the compound behaves in biological systems and its detectability in toxicological analyses .
Case Studies
- Psychoactive Effects in Clinical Trials : A study involving healthy volunteers administered varying doses of a related tryptamine showed dose-dependent increases in subjective effects related to mood enhancement and altered perception.
- Metabolic Profiling in Animal Models : Research utilizing male Wistar rats demonstrated that administration of 20 mg/kg body weight resulted in significant metabolite formation consistent with human metabolic profiles.
These case studies highlight both the potential therapeutic applications and the necessity for further research into safety profiles and long-term effects .
Q & A
Q. What are the validated methods for synthesizing and characterizing 4-Hydroxy-N-isopropyl-N-methyltryptamine-d4?
The synthesis typically involves deuterium labeling at specific positions using organic synthetic techniques such as catalytic hydrogen-deuterium exchange or deuterated reagent incorporation. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) to confirm isotopic purity and structural integrity. Mass spectrometry (MS) is critical for verifying molecular weight (236.35 g/mol) and isotopic distribution. For reproducibility, ensure strict anhydrous conditions during synthesis and validate deuterium incorporation rates via comparative MS analysis with non-deuterated analogs .
Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity for deuterated compounds. Use deuterated internal standards (e.g., DMT-D4 ) to correct for matrix effects. Optimize chromatographic conditions (e.g., reverse-phase C18 columns, methanol/water gradients) to resolve the compound from endogenous metabolites. Validate methods per FDA guidelines, including linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%) .
Q. How does the solubility profile of this compound influence experimental design?
The compound is highly soluble in polar organic solvents (e.g., methanol, chloroform) but insoluble in aqueous buffers. For in vitro assays, dissolve it in DMSO (≤0.1% final concentration to avoid cytotoxicity) and dilute in culture media. For in vivo studies, use vehicles like cyclodextrin complexes to enhance bioavailability. Always confirm solubility empirically via dynamic light scattering (DLS) to detect aggregation .
Advanced Research Questions
Q. How does deuterium labeling affect the metabolic stability and pharmacokinetics of this compound compared to its non-deuterated analog?
Deuterium substitution at metabolically labile positions (e.g., N-methyl or isopropyl groups) can slow oxidative metabolism via the kinetic isotope effect (KIE). Conduct cross-species microsomal stability assays (human/rat liver microsomes) to compare half-life () and intrinsic clearance (). Use LC-HRMS to identify deuterium-retaining metabolites. Note that KIE effects are context-dependent; validate findings using in vivo pharmacokinetic studies in rodent models .
Q. What experimental strategies are optimal for elucidating the serotonin receptor binding affinity of this compound?
Employ radioligand displacement assays (e.g., H-LSD or H-5-HT for 5-HT receptors) using transfected HEK293 cells or cortical membranes. Measure IC values under standardized buffer conditions (pH 7.4, 37°C). For functional activity, use calcium flux or β-arrestin recruitment assays. Cross-validate results with computational docking studies to map interactions with receptor binding pockets. Address discrepancies between binding and functional data by assessing biased agonism .
Q. How can researchers resolve contradictions in reported psychotropic effects of this compound across studies?
Contradictions often arise from variations in dosing regimens, species-specific metabolism, or assay sensitivity. Perform dose-response studies in behavioral models (e.g., head-twitch response in mice) with rigorous control of environmental variables. Use pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with observed effects. Reanalyze conflicting data using meta-analytical tools to identify confounding factors (e.g., batch-to-batch purity differences) .
Q. Methodological Notes
- Isotopic Purity Validation : Always confirm deuterium enrichment (>98%) via H NMR or high-resolution MS to avoid misinterpretation of pharmacological data .
- Ethical Compliance : Adhere to Schedule I regulations for psychotropic compounds; restrict use to licensed laboratories with DEA approvals .
- Data Reprodubility : Publish full experimental protocols (e.g., synthesis steps, assay conditions) per FAIR data principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
